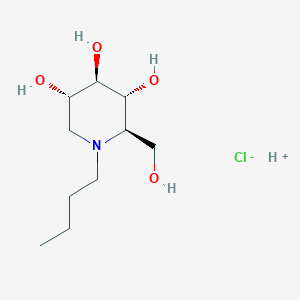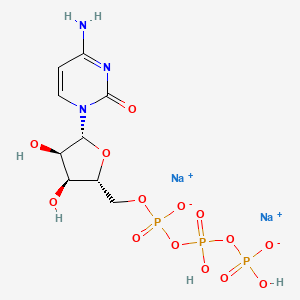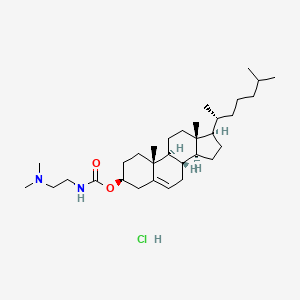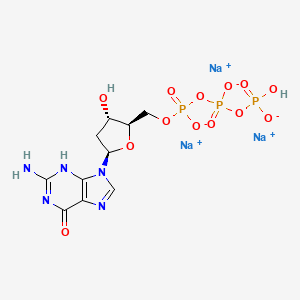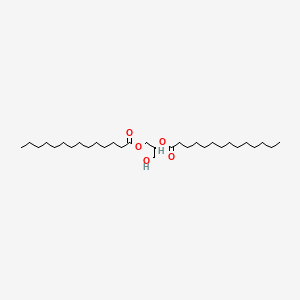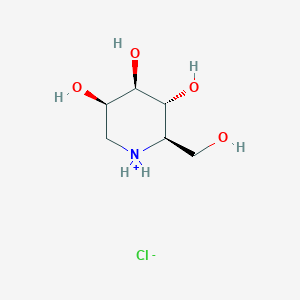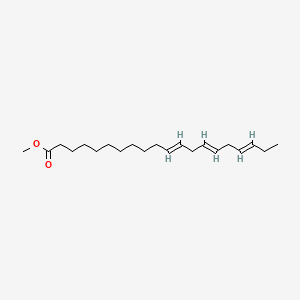
Methyl icosa-11,14,17-trienoate
Übersicht
Beschreibung
Cis-11,14,17-eicosatrienoic acid methyl ester is a fatty acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Metabolism and Synthesis Studies
Methyl icosa-11,14,17-trienoate, derived from polyunsaturated fatty acids like icosapentaenoic acid (EPA), has been a focus in the study of metabolism and synthesis of fatty acids. Flock and Skattebol (2000) detailed the synthesis of this compound from EPA, highlighting its relevance in studying the metabolism of these fatty acids in biological systems (Flock & Skattebol, 2000).
Biodegradation and Environmental Impact
Research has also focused on the biodegradation of compounds related to this compound. Chen et al. (2011) investigated the biodegradation of triclosan and its conversion to methyl-triclosan in activated sludge, providing insight into the environmental fate of similar compounds (Chen et al., 2011).
Endocrine Disruption Research
Studies have explored the potential endocrine-disrupting effects of compounds structurally related to this compound. Michalíková et al. (2019) assessed the endocrine-disrupting effects of triclosan, which shares similar properties with this compound, in various assays (Michalíková et al., 2019).
Antibacterial and Antifungal Agent Research
Research into antibacterial and antifungal agents, including those structurally related to this compound, has been ongoing. Levy et al. (1999) investigated the molecular basis of triclosan's activity, which is structurally similar to this compound, providing insights into the mechanisms of action of such compounds (Levy et al., 1999).
Cardiovascular Research
In the field of cardiovascular research, Bhatt et al. (2019) studied the effects of icosapent ethyl, a derivative of EPA, on hypertriglyceridemia and its implications for cardiovascular risk, relevant due to the structural similarity with this compound (Bhatt et al., 2019).
Anticancer Research
Investigations into the anticancer properties of compounds related to this compound have also been conducted. Doan et al. (2017) reported on the anticancer properties of alkylaminophenols, which can offer insights into the potential of structurally similar compounds like this compound (Doan et al., 2017).
Aquatic Toxicology
In aquatic toxicology, research has examined the effects of triclosan, a compound related to this compound. DeLorenzo et al. (2008) studied the toxicity of triclosan and its degradation product methyl-triclosan in estuarine systems, shedding light on the environmental impact of these compounds (DeLorenzo et al., 2008).
Eigenschaften
IUPAC Name |
methyl (11E,14E,17E)-icosa-11,14,17-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-JSIPCRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55682-88-7, 207615-39-2 | |
| Record name | Methyl 11,14,17-eicosatrienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



